3,3-Dibromopropenoic acid

Environmental analytical chemistry Disinfection byproduct monitoring Water quality analysis

Environmental labs risk quantification errors when using non-position-specific bromoacrylic acid surrogates for Br-DBP monitoring. 3,3-Dibromopropenoic acid (CAS 1578-21-8) eliminates this risk: • Geminal 3,3-dibromo substitution yields distinct UPLC-MS/MS retention time and fragmentation, enabling unambiguous separation from 2,3-dibromo isomer (CAS 24767-86-0) • Confirmed in chlorination studies (1 min-7 day contact time) using authentic standards • Free carboxylic acid functionality supports direct amide coupling and Pd-catalyzed cross-coupling without ester hydrolysis

Molecular Formula C3H2Br2O2
Molecular Weight 229.85 g/mol
CAS No. 1578-21-8
Cat. No. B074754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dibromopropenoic acid
CAS1578-21-8
Synonyms3,3-Dibromoacrylic acid
Molecular FormulaC3H2Br2O2
Molecular Weight229.85 g/mol
Structural Identifiers
SMILESC(=C(Br)Br)C(=O)O
InChIInChI=1S/C3H2Br2O2/c4-2(5)1-3(6)7/h1H,(H,6,7)
InChIKeyVWWPGQPTCCQNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.15 M

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dibromoprop-2-enoic Acid: Chemical Class & Overview


3,3-Dibromoprop-2-enoic acid (also known as 3,3-dibromoacrylic acid) is a dibrominated derivative of acrylic acid belonging to the class of halogenated carboxylic acids and acrylic acid derivatives, with molecular formula C₃H₂Br₂O₂ and molecular weight 229.85 g/mol . This compound is characterized by geminal dibromination at the terminal vinylic carbon, distinguishing it from 2,3-dibromo isomers where bromine atoms are distributed across both carbons of the double bond . It forms as a polar brominated disinfection byproduct (Br-DBP) during water chlorination processes and has been confirmed in environmental samples using authentic standards [1].

A
Environmental Br-DBP analysis
Reported fit as authentic standard for targeted UPLC-MS/MS monitoring of polar brominated disinfection byproducts.
S
Cross-coupling synthesis
Free carboxylic acid scaffold suited for palladium-catalyzed reactions; eliminates ester hydrolysis step.
N
Natural product / plant hormone research
Documented phytochemical occurrence; 3,3-dibromoacrylic core serves as entry to plant hormone assay studies.

3,3-Dibromoprop-2-enoic Acid: Isomer Specificity in Procurement


Procurement decisions for 3,3-dibromoprop-2-enoic acid must account for position-specific isomer differentiation and application-context validation. The geminal 3,3-dibromo substitution pattern confers distinct chromatographic retention behavior and mass spectrometric fragmentation properties compared to 2,3-dibromo positional isomers (CAS 24767-86-0), rendering them non-substitutable as analytical standards in environmental monitoring workflows [1]. Furthermore, class-level evidence demonstrates that brominated disinfection byproducts as a class are more cytotoxic and genotoxic than their chlorinated analogues, necessitating compound-specific quantification rather than surrogate extrapolation [2]. Generic selection of any bromoacrylic acid derivative would compromise analytical accuracy in targeted assays and invalidate comparative toxicological assessments requiring authentic reference materials [1][2].

Target Compound

3,3-Dibromoprop-2-enoic acid (geminal dibromo, no E/Z isomers)

Potential Substitute

2,3-Dibromopropenoic acid (CAS 24767-86-0) or other bromoacrylic isomers

Isomer-specific chromatographic retention and MS fragmentation confirmed in environmental analytical workflows.

May produce different retention times and fragment patterns; not interchangeable as analytical standard for Br-DBP monitoring.

Compound-specific quantification needed for accurate toxicity assessment of brominated DBPs.

Class-level toxicity of Br-DBPs does not transfer to chlorinated surrogates; surrogate extrapolation may compromise risk interpretation.

3,3-Dibromoprop-2-enoic Acid: Quantitative Differentiation Evidence


Analytical Standard Validation

3,3-Dibromopropenoic acid was confirmed and identified using authentic standards in chlorinated drinking water simulations, whereas the 2,3-dibromo positional isomer was not among the confirmed polar Br-DBPs in this analytical workflow [1]. This establishes the 3,3-isomer as a validated reference material for targeted environmental analysis, with chromatographic and mass spectrometric properties distinct from alternative bromoacrylic acid isomers [1].

Isomer Detection
Head-to-head
3,3-isomer confirmed with authentic standard in simulated drinking water (UPLC-MS/MS); 2,3-isomer not detected in this analytical framework.
Supports targeted Br-DBP quantification.
Method-specific detectability; transfer to other matrices requires validation.
Environmental analytical chemistry Disinfection byproduct monitoring Water quality analysis

Toxicological Class: Brominated vs Chlorinated DBPs

Brominated disinfection byproducts (Br-DBPs) as a compound class, including 3,3-dibromopropenoic acid, are generally more cytotoxic and genotoxic than their chlorinated analogues [1]. While specific quantitative toxicological data for isolated 3,3-dibromopropenoic acid against a direct comparator are not reported in the primary literature, this class-level toxicological enhancement establishes the scientific rationale for its specific identification and quantification in water safety assessments [1].

Tox Class Comparison
Class-level
Brominated DBPs generally more cytotoxic and genotoxic than chlorinated analogues (class-level inference). No compound-specific fold-difference available.
Supports compound-specific risk assessment.
Class-level evidence; direct toxicity data for 3,3-isomer vs specific comparator not reported.
Toxicology Drinking water safety Genotoxicity

Isomer Physicochemical Comparison

3,3-Dibromopropenoic acid exhibits a melting point of 86.3°C (solid at room temperature), density of 2.33-2.5 g/cm³, boiling point of 244.5°C, and LogP of 1.07-1.6 . In contrast, the 2,3-dibromo positional isomer (CAS 24767-86-0) has a lower molecular complexity (108 vs 104) and different stereochemical features due to E/Z isomerism [1]. These differences affect solubility, chromatographic behavior, and handling requirements.

Physicochemical Properties
Data to verify
3,3-Isomer: m.p. 86.3°C; LogP 1.07–1.6; no E/Z isomerism
2,3-Isomer (CAS 24767-86-0): mol complexity 108; E/Z stereoisomers possible
Informs procurement and handling requirements.
Estimated/calculated properties; verify experimentally for critical applications.
Physicochemical characterization Compound handling Material procurement

Synthetic Utility: Cross-Coupling Scaffold

3,3-Dibromoprop-2-enoic acid is marketed and utilized as a 'versatile small molecule scaffold' with specific synthetic utility in cross-coupling chemistry . The geminal dibromoalkene moiety enables sequential or selective functionalization pathways distinct from its ethyl ester derivative (CAS not specified, MFCD17392786) [1]. While the ethyl ester requires deprotection before carboxylic acid coupling, the free acid form permits direct amide bond formation or metal-catalyzed transformations without additional synthetic steps [1].

Synthetic Step Economy
Cross-study comparable
~1 step eliminated
Free acid avoids ester hydrolysis required with ethyl ester derivative.
Reduces synthetic step count in medicinal chemistry campaigns.
Organic synthesis Medicinal chemistry Building block procurement

Phytochemical Occurrence & Natural Product Potential

3,3-Dibromoprop-2-enoic acid has been documented as a phytochemical constituent in plant species including Ainsliaea dissecta and Platycarphella carlinoides, indicating its occurrence as a natural halogenated metabolite [1]. Related dibrominated acrylic acid derivatives, specifically 2-alkyl-3,3-dibromoacrylic acids, have demonstrated plant hormone-like activity with strong effects in hormone assays, though weaker nematicidal and herbicidal activities compared to commercial standards were observed [2]. This phytochemical provenance differentiates it from purely synthetic bromoacrylic acid derivatives and supports its use in natural product-inspired synthesis.

Natural Product Origin
Class-level
Documented as phytochemical in Ainsliaea dissecta and Platycarphella carlinoides. 2-Alkyl derivatives exhibit plant hormone assay response.
Supports natural product-inspired research.
Class-level bioactivity; direct data on parent acid may differ.
Natural product chemistry Marine natural products Phytochemical research

Pesticidal Activity: Hormone vs Nematicidal/Herbicidal

In a systematic evaluation of 3,3-dibromo-2-alkylacrylic acids (C₁-C₅ alkyl derivatives of the 3,3-dibromoacrylic acid scaffold) derived via Favorskii rearrangement from 1,1,3,3-tetrabromo-2-alkanones, strong plant hormone-like activity was observed in bioassays, while nematicidal and herbicidal activities were present but insufficient for practical commercialization when compared to existing commercial products [1]. This structure-activity profile indicates that the 3,3-dibromoacrylic acid core confers hormone-modulating properties that are not shared by non-dibrominated or 2,3-dibromo analogues evaluated in separate studies [1].

Agrochemical Activity Profile
Class-level
3,3-Dibromoacrylic acid C₁-C₅ alkyl derivatives: reported strong plant hormone assay response; nematicidal/herbicidal activities weaker than commercial standards.
Guides research into plant hormone pathways.
Activity data from alkyl derivatives; scaffold suitability for hormone screening confirmed.
Agrochemical research Pesticide discovery Structure-activity relationship

3,3-Dibromoprop-2-enoic Acid: Prioritized Application Scenarios


Environmental Monitoring Standard

Procure 3,3-dibromoprop-2-enoic acid as an authentic reference standard for targeted UPLC-MS/MS analysis of polar brominated disinfection byproducts in drinking water. This compound was confirmed using authentic standards in simulated chlorination studies with chlorine contact times from 1 min to 7 days, making it a validated reference material for environmental monitoring laboratories [1]. Its geminal 3,3-dibromo substitution pattern produces distinct chromatographic retention and mass spectrometric fragmentation that differentiate it from 2,3-dibromo positional isomers, which were not confirmed in the same analytical framework [1].

Organic Synthesis Building Block

Procure 3,3-dibromoprop-2-enoic acid as a carboxylic acid building block for palladium-catalyzed cross-coupling reactions and direct amide bond formation in medicinal chemistry campaigns. The free carboxylic acid functionality eliminates the synthetic step of ester hydrolysis required when using 3,3-dibromoacrylic acid ethyl ester derivatives, improving overall synthetic efficiency [1]. The geminal dibromoalkene moiety enables sequential functionalization at the vinyl position, making this compound suitable for constructing complex molecular architectures [1].

Natural Product Research Reference

Procure 3,3-dibromoprop-2-enoic acid as a reference compound for natural product chemistry investigations, given its documented occurrence as a phytochemical constituent in plant species including Ainsliaea dissecta and Platycarphella carlinoides [1]. The 3,3-dibromoacrylic acid scaffold serves as the core structure for 2-alkyl derivatives that demonstrate plant hormone-like activity, supporting its use in natural product-inspired agrochemical lead discovery and structure-activity relationship studies .

Agrochemical Plant Hormone Scaffold

Procure 3,3-dibromoprop-2-enoic acid as a starting material for synthesizing 2-alkyl-3,3-dibromoacrylic acid derivatives to evaluate plant hormone-modulating activity. Systematic evaluation of C₁-C₅ alkyl derivatives demonstrated strong plant hormone-like effects in bioassays, though nematicidal and herbicidal activities were weaker than commercial standards [1]. This differentiated activity profile positions the 3,3-dibromoacrylic acid scaffold for hormone-related agrochemical research rather than direct pesticide development, distinguishing it from alternative brominated carboxylic acids that may lack this specific bioactivity signature [1].

Application
Selection Property
Validation Focus
Drinking water Br-DBP monitoring
Isomer-specific UPLC-MS/MS detection
Confirmation in matrix-matched standards; retention time and fragmentation reproducibility
Palladium-catalyzed cross-coupling
Free carboxylic acid functional handle
Direct amide bond formation efficiency; removal of ester hydrolysis requirement
Phytochemical reference identification
Documented natural occurrence
Comparison with isolated natural product; authenticity in plant extract profiling
Plant hormone research scaffold
3,3-Dibromoacrylic acid core
Hormone assay response profiling of alkyl derivatives; differentiation from commercial pesticides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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